molecular formula C7H11BrN2O B13295374 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B13295374
M. Wt: 219.08 g/mol
InChI Key: HIDVGLWKKBLKJE-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the 4-position of the pyrazole ring, a methyl group at the 1-position, and a propanol group at the 3-position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:

    Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 1-methylpyrazole with bromine in the presence of a suitable solvent such as acetic acid.

    Alkylation: The 4-bromo-1-methyl-1H-pyrazole is then subjected to alkylation with 3-chloropropanol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under suitable conditions.

Major Products Formed

    Oxidation: 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanal or 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid.

    Reduction: 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol.

    Substitution: 3-(4-Amino-1-methyl-1H-pyrazol-5-yl)propan-1-ol or 3-(4-Mercapto-1-methyl-1H-pyrazol-5-yl)propan-1-ol.

Scientific Research Applications

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the propanol group, making it less versatile in certain synthetic applications.

    3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical reactivity and biological activity.

Uniqueness

The presence of both the bromine atom and the propanol group in 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol provides a unique combination of reactivity and functionality. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives, including this compound, have been studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of this compound is C8H10BrN3OC_8H_{10}BrN_3O, with a molecular weight of approximately 257.09 g/mol. The compound is characterized by the presence of a brominated pyrazole ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Pyrazole ChalconeMDA-MB-231 (breast cancer)6.59 - 12.51
Pyrazole Derivative4T1 (breast cancer)13.23 - 213.7

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that pyrazole derivatives can be potent against specific cancer types .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cancer progression. For example, the inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds, suggesting a potential pathway for therapeutic intervention .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, pyrazole compounds have shown promise in anti-inflammatory and antimicrobial applications. Their ability to modulate inflammatory pathways and exert antibacterial effects makes them suitable candidates for further research in these areas.

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that brominated pyrazoles exhibited enhanced activity compared to non-brominated analogs, likely due to increased lipophilicity and interactions with cellular targets .
  • Inflammation Model : In an animal model of inflammation, a related pyrazole compound demonstrated significant reduction in inflammatory markers, indicating potential therapeutic benefits for conditions like arthritis .

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

3-(4-bromo-2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H11BrN2O/c1-10-7(3-2-4-11)6(8)5-9-10/h5,11H,2-4H2,1H3

InChI Key

HIDVGLWKKBLKJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)CCCO

Origin of Product

United States

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